molecular formula C16H21NO4S B6761855 2-cyclopropyl-N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-phenylacetamide

2-cyclopropyl-N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-phenylacetamide

Cat. No.: B6761855
M. Wt: 323.4 g/mol
InChI Key: HWPAOTNUURATHP-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-phenylacetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a phenylacetamide moiety, and a 1,4-oxathiane ring with two oxo groups, making it structurally unique and potentially versatile in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-phenylacetamide typically involves multiple steps:

    Formation of the 1,4-oxathiane ring: This can be achieved by reacting a suitable diol with sulfur dioxide and an oxidizing agent to introduce the oxo groups.

    Attachment of the cyclopropyl group: Cyclopropylamine can be introduced via nucleophilic substitution reactions.

    Formation of the phenylacetamide moiety: This step involves the acylation of aniline derivatives with phenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,4-oxathiane ring.

    Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.

    Substitution: The amide and phenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides and nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, derivatives of this compound might serve as lead compounds for drug development. The presence of the cyclopropyl and phenylacetamide groups suggests potential interactions with biological targets such as enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which 2-cyclopropyl-N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-phenylacetamide exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, disrupting their normal function. The cyclopropyl group might confer rigidity to the molecule, enhancing its binding affinity to certain targets, while the oxathiane ring could participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-N-phenylacetamide: Lacks the oxathiane ring, potentially less reactive.

    N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-phenylacetamide: Lacks the cyclopropyl group, possibly less rigid.

    2-phenylacetamide derivatives: Various substitutions on the phenyl ring can alter biological activity.

Uniqueness

The combination of the cyclopropyl group, phenylacetamide moiety, and oxathiane ring in 2-cyclopropyl-N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-phenylacetamide makes it unique

Properties

IUPAC Name

2-cyclopropyl-N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-16(17-10-14-11-22(19,20)9-8-21-14)15(13-6-7-13)12-4-2-1-3-5-12/h1-5,13-15H,6-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPAOTNUURATHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)C(=O)NCC3CS(=O)(=O)CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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